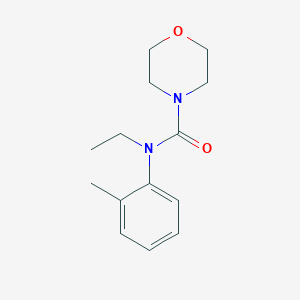
N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide, also known as etomidate, is a medication primarily used for anesthesia induction. It was first synthesized in 1964 and has been widely used in clinical practice since then. Etomidate is a short-acting intravenous anesthetic that is commonly used for procedures such as endoscopy, cardioversion, and intubation.
作用機序
Etomidate acts on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibitory neurotransmission in the central nervous system. It enhances the activity of GABA by increasing the opening time of the chloride ion channel, resulting in hyperpolarization of the cell membrane and inhibition of neuronal activity. This leads to a state of anesthesia characterized by unconsciousness, amnesia, and analgesia.
Biochemical and Physiological Effects:
Etomidate has minimal effects on cardiovascular and respiratory function, making it a popular choice for induction of anesthesia in patients with cardiovascular and respiratory compromise. It has also been shown to have minimal effects on renal and hepatic function. However, N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide has been associated with adrenal suppression, which can lead to a decrease in cortisol production and potentially increase the risk of infection and mortality in critically ill patients.
実験室実験の利点と制限
Etomidate has several advantages for use in laboratory experiments. It has a short onset and offset time, making it ideal for studies that require rapid induction and recovery from anesthesia. It also has minimal effects on cardiovascular and respiratory function, which allows for the study of other physiological processes without interference. However, N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide has limitations in that it can cause adrenal suppression, which can confound the results of experiments involving the hypothalamic-pituitary-adrenal axis.
将来の方向性
Future research on N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide could focus on developing new formulations that minimize the risk of adrenal suppression. Additionally, studies could be conducted to investigate the effects of this compound on other physiological processes, such as immune function and inflammation. Finally, research could be conducted to investigate the potential use of this compound as a treatment for conditions such as epilepsy and anxiety disorders.
合成法
Etomidate is synthesized by reacting 2-ethyl-1,3-dimethyl-5-nitrobenzene with morpholine in the presence of sodium ethoxide. The resulting nitro compound is then reduced with iron powder to produce the amine. This amine is then reacted with ethyl chloroformate to form the final product, N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide.
科学的研究の応用
Etomidate has been extensively studied in scientific research for its use as an anesthetic agent. It has been shown to be effective for induction of anesthesia with minimal cardiovascular and respiratory effects. Etomidate has also been studied for its use in critically ill patients, where it has been shown to be effective and safe for use in patients with sepsis and acute respiratory distress syndrome.
特性
IUPAC Name |
N-ethyl-N-(2-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-16(13-7-5-4-6-12(13)2)14(17)15-8-10-18-11-9-15/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCMDCNENPNXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

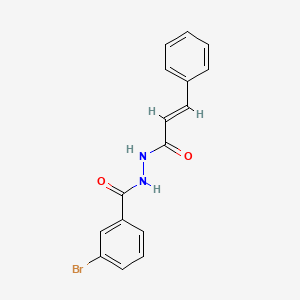
![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)
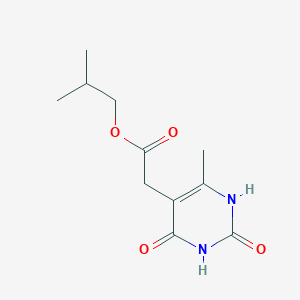
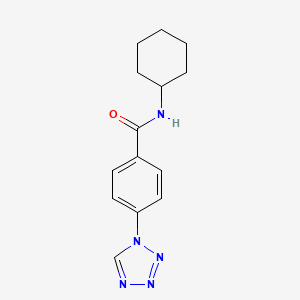
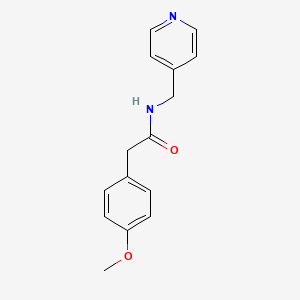
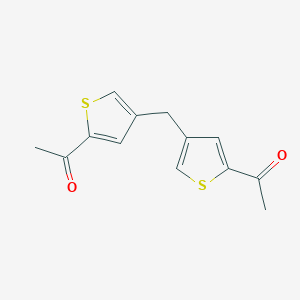

![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)

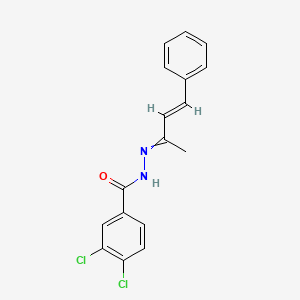
![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)
![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)